(2-Aminophenyl)(3,5-dimethylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Aminophenyl)(3,5-dimethylphenyl)methanone, also known as ‘DMAM’, is a crystalline compound that belongs to the family of α-ketones. It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Molecular Structure Analysis
The molecular formula of this compound is C15H15NO. The InChI code is 1S/C15H15NO/c1-10-7-11(2)9-12(8-10)15(17)13-5-3-4-6-14(13)16/h3-9H,16H2,1-2H3 .Physical and Chemical Properties Analysis
The molecular weight of this compound is 225.29. It is a solid at room temperature .Scientific Research Applications
Antimicrobial and Antioxidant Properties
- Antimicrobial and Antioxidant Activities: Derivatives of methanones, including compounds similar to (2-Aminophenyl)(3,5-dimethylphenyl)methanone, have been studied for their antimicrobial and antioxidant properties. Such studies have involved bacterial and fungal strains and DPPH radical scavenging methods (G.Thirunarayanan, 2015).
Synthesis and Molecular Studies
- Synthesis and Characterization: Various synthesis methods have been explored for compounds structurally related to this compound, including the use of UV, IR, 1H, and 13C NMR, as well as high-resolution mass spectrometry. These studies provide a deeper understanding of the structural and chemical properties of such compounds (M. Shahana & A. Yardily, 2020).
Polymer Applications
- Polymer Development: Research has shown the application of similar compounds in the development of poly(arylene ether sulfone)s with various desirable properties such as hydroxide conductivity, dimensional change, and water uptake. These polymers have potential applications in a variety of fields due to their unique chemical stability and conductivity (Qian Shi et al., 2017).
Photoinduced Intramolecular Rearrangement
- Photoinduced Reactions: Studies have been conducted on the photoinduced intramolecular rearrangement of compounds similar to this compound, highlighting environmentally friendly synthesis methods and the potential for broad substrate scopes (Sisi Jing et al., 2018).
Anti-Inflammatory Activity
- Anti-Inflammatory Activity: Certain aminobenzophenones, closely related to the compound , have demonstrated significant anti-inflammatory activity. These compounds inhibit proinflammatory cytokines and have shown potential as p38 MAP kinase inhibitors (E. Ottosen et al., 2003).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzimidazole and indole derivatives, have been found to interact with multiple receptors .
Mode of Action
It is known that benzimidazole and indole derivatives, which share structural similarities with this compound, can bind with high affinity to their targets, leading to various biological effects .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Properties
IUPAC Name |
(2-aminophenyl)-(3,5-dimethylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-10-7-11(2)9-12(8-10)15(17)13-5-3-4-6-14(13)16/h3-9H,16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFIDNDQXKGXPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C2=CC=CC=C2N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.